![molecular formula C19H19N3O4S3 B2668858 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 899983-00-7](/img/structure/B2668858.png)

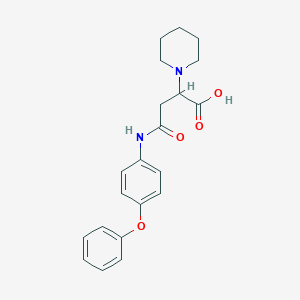

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that is commonly used in scientific research. It is a potent agonist of the CB1 and CB2 receptors, which are found in the endocannabinoid system. MMB-2201 has been used to study the effects of cannabinoids on various physiological processes, including pain, inflammation, and anxiety.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

Benzothiazoles, including compounds similar to the one specified, have been explored for their ability to interact with DNA. For instance, Hoechst 33258, a compound structurally related to benzothiazoles, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This interaction has made Hoechst dyes valuable as fluorescent DNA stains, enabling applications in chromosome analysis and nuclear DNA content evaluation via flow cytometry (Issar & Kakkar, 2013).

Synthetic Utilities and Drug Design

The synthetic versatility of benzothiazole derivatives is highlighted in their use for synthesizing a range of biologically active compounds. Benzothiazoles serve as key scaffolds for developing antimicrobial, analgesic, anti-inflammatory, and antidiabetic agents, among others. Their structural simplicity and the ease of modification make them suitable for rational drug design, potentially leading to new therapeutic agents (Ibrahim, 2011).

Antimicrobial and Antitumor Applications

Numerous benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antitumor effects. The 2-arylbenzothiazole moiety, in particular, is under investigation for cancer treatment. This underlines the potential of benzothiazole derivatives in medicinal chemistry for developing chemotherapeutic agents (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Biodegradation and Environmental Impact

Research into the environmental impact and biodegradation of benzothiazole derivatives and related organosulfur compounds is crucial for understanding their fate in contaminated environments. Studies on dibenzothiophene and benzothiophene, for example, provide insights into the biodegradation pathways of these compounds, which is valuable for environmental monitoring and remediation efforts (Kropp & Fedorak, 1998).

properties

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S3/c1-27-15-3-2-4-16-17(15)20-19(28-16)21-18(23)13-5-7-14(8-6-13)29(24,25)22-9-11-26-12-10-22/h2-8H,9-12H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPAUBXZGINIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-Nitrobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2668775.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)

![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)

![1-(7-Ethoxy-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2668784.png)

![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)

![3-(4-Ethylphenyl)-6-(2-methylphenyl)-5-phenacylsulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2668790.png)

![Methyl 3-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2668792.png)

![N-cyclohexyl-4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxamide](/img/structure/B2668794.png)

![2-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2668796.png)